molecular formula C17H25ClO3 B038762 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone CAS No. 120559-62-8

3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone

Cat. No.: B038762
CAS No.: 120559-62-8
M. Wt: 312.8 g/mol
InChI Key: YWYPMZPMAVGPHK-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone is an organic compound with the molecular formula C17H25ClO3 It is a derivative of benzoquinone, characterized by the presence of a chlorine atom, a hydroxyl group, a methyl group, and a decyl chain attached to the benzoquinone core

Scientific Research Applications

3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Preparation Methods

The synthesis of 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzoquinone derivative.

    Hydroxylation: The addition of a hydroxyl group at the 5-position.

    Alkylation: The attachment of a decyl chain at the 6-position.

The reaction conditions for each step may vary, but typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may employ optimized reaction conditions and scalable processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition: The hydroxyl group can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone can be compared with other similar compounds, such as:

    2,5-Dichloro-3-hydroxy-6-decyl-1,4-benzoquinone: Similar structure but with an additional chlorine atom.

    3-Chloro-5-hydroxy-2-methyl-1,4-benzoquinone: Lacks the decyl chain.

    5-Hydroxy-2-methyl-6-decyl-1,4-benzoquinone: Lacks the chlorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO3/c1-3-4-5-6-7-8-9-10-11-13-15(19)12(2)14(18)17(21)16(13)20/h19H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYPMZPMAVGPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(C(=C(C(=O)C1=O)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923466
Record name 3-Chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120559-62-8
Record name 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120559628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone
Reactant of Route 2
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone
Reactant of Route 3
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone
Reactant of Route 4
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone
Reactant of Route 5
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone
Reactant of Route 6
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone

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